3-Ethynyl-2,6-dimethoxypyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2,6-dimethoxypyridine typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method allows for the formation of carbon-carbon bonds between an ethynyl group and a pyridine ring. The reaction conditions generally include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-2,6-dimethoxypyridine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various substituted pyridines, carbonyl compounds, and saturated derivatives, depending on the specific reaction pathway .
Scientific Research Applications
3-Ethynyl-2,6-dimethoxypyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethynyl-2,6-dimethoxypyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . The methoxy groups influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxypyridine
- 3-Ethynylpyridine
- 2,6-Dimethoxy-3-methylpyridine
Uniqueness
3-Ethynyl-2,6-dimethoxypyridine is unique due to the presence of both ethynyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct electronic and steric properties, making it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
3-ethynyl-2,6-dimethoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-4-7-5-6-8(11-2)10-9(7)12-3/h1,5-6H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWVTXQFUJCCGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C#C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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